molecular formula C30H50O2 B1194126 17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Cat. No. B1194126
M. Wt: 442.7 g/mol
InChI Key: KKWJCGCIAHLFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a natural product found in Inonotus obliquus with data available.

Scientific Research Applications

Structural Analysis and Properties

  • The compound, a type of triterpenoid, was studied for its crystal structure, revealing chair, slightly distorted half-chair, distorted boat, and envelope conformations in its rings. These studies are crucial in understanding the molecular geometry and potential reactivity of such compounds (Hussain, Rehman, & Parvez, 2010).

Synthesis and Chemical Reactivity

  • Research on the synthesis of derivatives of cyclopenta[a]phenanthrenes, which are closely related to steroids, has been conducted. These studies are important for the development of new synthetic routes and understanding the mechanisms involved (Coombs, 1966).

Carcinogenicity and Biological Activity

  • Some cyclopenta[a]phenanthrene derivatives have been tested for carcinogenicity, which is significant in understanding their potential risks in biological systems. This information is critical for assessing the safety of these compounds (Bhatt, 1988).

Molecular Interactions and Biological Implications

  • The study of androsterone derivatives, which include cyclopenta[a]phenanthrene structures, sheds light on their role as inhibitors of androgen biosynthesis. Understanding these interactions is vital for developing targeted therapies in hormonal disorders (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Crystallographic Studies

  • Crystallographic analyses of related compounds have provided insights into their molecular structures, helping in the prediction of reactivity and interactions with biological molecules (Zhang, Bao, Wu, Yu, & Li, 2012).

Metabolic Studies and Drug Development

  • The metabolism and DNA binding characteristics of cyclopenta[a]phenanthrenes have been investigated, which is crucial for understanding their potential as pharmaceuticals or their toxicological profile (Bhatt, 1986).

properties

Product Name

17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3

InChI Key

KKWJCGCIAHLFNE-UHFFFAOYSA-N

SMILES

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O

Canonical SMILES

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O

synonyms

inotodiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Reactant of Route 2
17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Reactant of Route 3
17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Reactant of Route 4
17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Reactant of Route 5
17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Reactant of Route 6
17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

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